N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-oxo-3H-benzo[f]chromene-2-carboxamide
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Overview
Description
N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-oxo-3H-benzo[f]chromene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzochromene core, which is known for its diverse biological activities, and a sulfamoylphenyl group, which enhances its chemical reactivity and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-oxo-3H-benzo[f]chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzochromene core. This can be achieved through a series of cyclization reactions involving appropriate starting materials such as salicylaldehyde derivatives and malononitrile. The sulfamoylphenyl group is then introduced via a nucleophilic substitution reaction using 4-aminobenzenesulfonamide and 6-methoxypyrimidine-4-carboxylic acid as key reagents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimizing reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques like recrystallization and chromatography can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-oxo-3H-benzo[f]chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-oxo-3H-benzo[f]chromene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: The compound shows promise as a therapeutic agent due to its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-oxo-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of critical cellular processes, such as DNA replication and protein synthesis, which are essential for the survival and proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzochromene derivatives and sulfamoylphenyl compounds, such as:
- N-{4-[(6-chloropyrimidin-4-yl)sulfamoyl]phenyl}-3-oxo-3H-benzo[f]chromene-2-carboxamide
- N-{4-[(6-fluoropyrimidin-4-yl)sulfamoyl]phenyl}-3-oxo-3H-benzo[f]chromene-2-carboxamide .
Uniqueness
What sets N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-oxo-3H-benzo[f]chromene-2-carboxamide apart is its unique combination of a benzochromene core and a sulfamoylphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-oxobenzo[f]chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O6S/c1-34-23-13-22(26-14-27-23)29-36(32,33)17-9-7-16(8-10-17)28-24(30)20-12-19-18-5-3-2-4-15(18)6-11-21(19)35-25(20)31/h2-14H,1H3,(H,28,30)(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPUQEKUPUCENX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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